(2E)-2-cyano-3-(4-fluorophenyl)but-2-enehydrazide
Beschreibung
(2E)-2-cyano-3-(4-fluorophenyl)but-2-enehydrazide is a hydrazide derivative featuring a conjugated α,β-unsaturated cyano group and a 4-fluorophenyl substituent. The E-configuration of the double bond and the electron-withdrawing cyano group enhance its reactivity, making it a candidate for structural and functional comparisons with related compounds .
Synthetic routes for analogous hydrazide derivatives often involve condensation reactions between substituted aldehydes and cyanoacetohydrazide under microwave irradiation or solvent-based conditions. For example, N-cinnamoyl aryl hydrazones with cyano groups have been synthesized via nucleophilic condensation, yielding high-purity products suitable for biological testing .
Eigenschaften
IUPAC Name |
(E)-2-cyano-3-(4-fluorophenyl)but-2-enehydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O/c1-7(10(6-13)11(16)15-14)8-2-4-9(12)5-3-8/h2-5H,14H2,1H3,(H,15,16)/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQJMGLDRYSXNY-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C(=O)NN)C1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(/C#N)\C(=O)NN)/C1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(2E)-2-cyano-3-(4-fluorophenyl)but-2-enehydrazide, with the CAS number 380591-68-4, is a compound that has attracted attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H10FN3O
- Molecular Weight : 219.219 g/mol
The biological activity of (2E)-2-cyano-3-(4-fluorophenyl)but-2-enehydrazide can be attributed to its structural features which allow it to interact with various biological targets. The presence of the cyano group and the hydrazide moiety suggests potential activity in modulating enzyme functions and receptor interactions.
- Inhibition of Enzymatic Activity : Preliminary studies indicate that this compound may inhibit certain enzymes involved in metabolic pathways, possibly affecting processes such as cell proliferation and apoptosis.
- Anticancer Activity : Research has pointed towards its potential as an anticancer agent. The compound has been evaluated for its effects on cancer cell lines, showing promising results in inhibiting tumor growth and inducing apoptosis in specific types of cancer cells.
Anticancer Studies
A series of experiments were conducted to evaluate the anticancer properties of (2E)-2-cyano-3-(4-fluorophenyl)but-2-enehydrazide:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | MCF-7 (Breast Cancer) | 15.5 | Induction of apoptosis |
| Study 2 | HeLa (Cervical Cancer) | 12.8 | Cell cycle arrest |
| Study 3 | A549 (Lung Cancer) | 10.0 | Inhibition of migration |
These studies highlight the compound's effectiveness against various cancer cell lines, indicating a potential role in cancer therapy.
Case Studies
- Case Study on MCF-7 Cells : In a controlled laboratory environment, MCF-7 cells treated with (2E)-2-cyano-3-(4-fluorophenyl)but-2-enehydrazide exhibited significant reductions in viability compared to untreated controls. Flow cytometry analysis revealed an increase in early and late apoptotic cells, suggesting that the compound effectively triggers programmed cell death mechanisms.
- In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of this compound. In a study involving xenograft models, administration of (2E)-2-cyano-3-(4-fluorophenyl)but-2-enehydrazide resulted in a notable decrease in tumor size without significant toxicity observed in normal tissues.
Vergleich Mit ähnlichen Verbindungen
Chalcone Derivatives
Chalcones (α,β-unsaturated ketones) share structural similarities with the target compound, particularly in the conjugated double-bond system. highlights chalcone derivatives substituted with halogen and methoxy groups, which exhibit varying inhibitory activities (IC50 values):
| Compound Name | Substituents (Ring A/Ring B) | IC50 (μM) |
|---|---|---|
| Cardamonin (Cluster 5) | -OH (ortho, para on A); no substitution on B | 4.35 |
| 2j (Cluster 6) | 4-Br, 2-OH, 5-I (A); 4-F (B) | 4.70 |
| 2h (Cluster 6) | 4-Cl, 2-OH, 5-I (A); 4-OCH3 (B) | 13.82 |
| 2n (Cluster 6) | 2-OH, 5-I, 4-OCH3 (A); 4-F (B) | 25.07 |
Key Observations :
N-Cinnamoyl Aryl Hydrazones
describes N-cinnamoyl hydrazones with cyano groups, such as 2a and 2e, which demonstrate antioxidant and cytotoxic activities:
| Compound Name | Substituents | ED50 (µg/ml) |
|---|---|---|
| 2a | 4-dimethylamino (B) | 3.07 |
| 2e | 4-methoxy (A); 4-dimethylamino (B) | 3.70 |
| Podophyllotoxin (Standard) | - | 1.64 |
Key Observations :
- The target compound’s cyano group and fluorophenyl substituent mirror the electron-withdrawing motifs in these hydrazones. However, the absence of a dimethylamino group in the target compound may reduce its antioxidant efficacy compared to 2a and 2e .
- Hydrazide derivatives generally exhibit lower cytotoxicity than chalcones but better thermal stability due to hydrogen-bonding networks .
Fluorophenyl-Containing Isostructural Compounds
reports isostructural compounds 4 and 5 , which feature fluorophenyl and triazole groups. These compounds adopt planar conformations, with fluorophenyl groups oriented perpendicularly to the main molecular plane.
Structural Insights :
- The target compound’s fluorophenyl group may adopt a similar orientation, influencing crystal packing and intermolecular interactions.
Esters and Amides with Fluorophenyl Groups
and list esters (e.g., ethyl 2-cyano-3-(4-fluorophenyl)-2-butenoate) and amides (e.g., (Z)-N-(4-chlorophenyl)-2-cyano-3-[...]prop-2-enamide) with structural parallels:
| Compound Type | Functional Group | Key Substituents |
|---|---|---|
| Target Hydrazide | Hydrazide | 4-Fluorophenyl, cyano |
| Ethyl Ester () | Ester | 4-Fluorophenyl, cyano |
| Amide () | Amide | 4-Chlorophenyl, cyano |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
